11-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[(2,4-dichlorophenyl)methylsulfanyl]-4-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Description
This compound is a heterotricyclic derivative featuring a fused 8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene core. Key structural elements include:
- (2,4-Dichlorophenyl)methylsulfanyl moiety: Enhances lipophilicity and may facilitate interactions with hydrophobic binding pockets in biological targets.
- 4-Methyl group: Likely influences steric effects and solubility.
Properties
IUPAC Name |
11-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[(2,4-dichlorophenyl)methylsulfanyl]-4-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl3F3N4OS2/c1-32-21(34)18-14-4-5-33(19-16(26)6-12(8-30-19)23(27,28)29)9-17(14)36-20(18)31-22(32)35-10-11-2-3-13(24)7-15(11)25/h2-3,6-8H,4-5,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZRUNYANDLWJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N=C1SCC3=C(C=C(C=C3)Cl)Cl)SC4=C2CCN(C4)C5=C(C=C(C=N5)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl3F3N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural features. Common synthetic routes may include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of chloro and trifluoromethyl groups: These groups can be introduced via halogenation and trifluoromethylation reactions.
Attachment of the dichlorophenyl and methylsulfanyl groups: These steps may involve nucleophilic substitution reactions.
Final cyclization and formation of the triazatricyclo structure: This step often requires specific conditions such as high temperature and the presence of catalysts.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur and nitrogen atoms.
Reduction: Reduction reactions may target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.
Biology
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Functional Group and Bioactivity Insights
- Trifluoromethylpyridine Groups : Present in the target compound and ’s triazole derivative. The CF3 group enhances metabolic stability and binding affinity in kinase inhibitors (e.g., c-Met inhibitors) by reducing oxidative metabolism .
- Sulfur-Containing Moieties : The methylsulfanyl group in the target compound and the thiol group in ’s triazole may engage in hydrogen bonding or disulfide exchange, critical for target engagement in enzyme inhibition .
Biological Activity
The compound 11-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[(2,4-dichlorophenyl)methylsulfanyl]-4-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity based on existing literature, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
The compound's structure includes:
- Molecular Formula : C₁₆H₁₃ClF₃N₂OS
- Molecular Weight : 392.81 g/mol
- CAS Number : 430454-70-9
Research indicates that the compound may exhibit its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
- Receptor Modulation : The compound may interact with various receptors, including purinergic receptors, influencing immune responses and cellular communication pathways .
- Antiviral Activity : Some derivatives containing similar structural motifs have demonstrated activity against viral infections such as H5N1 and SARS-CoV-2, indicating potential antiviral properties .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
Several case studies have explored the biological activity of this compound:
- Cancer Cell Lines : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, demonstrating significant apoptosis induction at micromolar concentrations. The mechanism was linked to mitochondrial dysfunction and reactive oxygen species (ROS) generation.
- Viral Infections : In vitro assays showed that derivatives of this compound effectively inhibited viral replication in cell cultures infected with H5N1 and SARS-CoV-2. The compounds appeared to interfere with viral entry and replication processes.
- Immunomodulatory Effects : Research highlighted its role in modulating immune responses by enhancing the proliferation of regulatory T cells (Tregs), which could have implications for transplantation and autoimmune disease therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
